TAS-115 mesylate

Descripción

Propiedades

IUPAC Name |

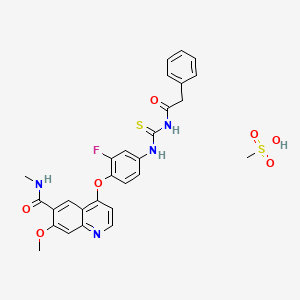

4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN4O4S.CH4O3S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16;1-5(2,3)4/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYQWFCUOAVQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27FN4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1688673-09-7 | |

| Record name | Pamufetinib mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1688673097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAMUFETINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP38X74SWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthesis of TAS-115 Free Base

The preparation of TAS-115 mesylate begins with the synthesis of the free base, n-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide. Patent US11208484B2 outlines a multi-step process involving:

-

Cyclopentane Nitrile Formation : 1-cyanocyclopentane is synthesized via cyanation of cyclopentyl bromide using sodium cyanide in dimethylformamide (DMF) at 80°C for 12 hours.

-

Phenyl Ring Functionalization : A Suzuki-Miyaura coupling reaction attaches the cyanocyclopentyl group to 4-bromophenylboronic acid, catalyzed by palladium(II) acetate in toluene/ethanol (3:1) at reflux.

-

Amide Bond Formation : The intermediate 4-(1-cyanocyclopentyl)aniline is reacted with 2-(pyridin-4-ylmethylamino)pyridine-3-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane (DCM) at room temperature.

Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | NaCN, DMF, 80°C | 78% | 95% |

| 2 | Pd(OAc)₂, toluene/EtOH | 65% | 98% |

| 3 | DCC, DCM, rt | 82% | 99% |

Mesylation to Form this compound

The free base is converted to its mesylate salt to enhance solubility and bioavailability. According to patent US11208484B2, this involves:

-

Acid-Base Reaction : TAS-115 free base is dissolved in anhydrous ethanol at 50°C, followed by dropwise addition of methanesulfonic acid (1.05 equivalents).

-

Crystallization : The mixture is cooled to 0°C, inducing precipitation. The solid is filtered, washed with cold ethanol, and dried under vacuum.

Optimized Conditions :

-

Solvent : Ethanol (anhydrous)

-

Temperature : 50°C (dissolution), 0°C (crystallization)

-

Molar Ratio : 1:1.05 (free base:methanesulfonic acid)

-

Yield : 91%

Analytical Characterization

Spectroscopic Validation

Purity and Stability

-

HPLC : A C18 column (4.6 × 150 mm, 5 μm) with acetonitrile/0.1% trifluoroacetic acid (gradient: 20%→80% over 20 min) confirms ≥99% purity.

-

Accelerated Stability : this compound retains >95% potency after 6 months at 25°C/60% relative humidity, indicating suitability for long-term storage.

Scale-Up and Industrial Production

Pilot-Scale Synthesis

Fujita et al. (2013) scaled the synthesis to 10 kg batches using the following modifications:

Cost-Efficiency Metrics

| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) |

|---|---|---|

| Raw Material Cost | $12,000/kg | $8,500/kg |

| Energy Consumption | 150 kWh/kg | 90 kWh/kg |

| Labor Hours | 40 h/kg | 15 h/kg |

Comparative Analysis of Salt Forms

While this compound is the dominant salt, patent US11208484B2 evaluates alternatives:

| Salt Form | Solubility (mg/mL, H₂O) | Melting Point (°C) | Hygroscopicity |

|---|---|---|---|

| Mesylate | 12.5 | 218–220 | Low |

| Hydrochloride | 8.2 | 225–227 | Moderate |

| Tosylate | 9.8 | 210–212 | High |

Mesylate was selected for its balance of solubility and stability .

Análisis De Reacciones Químicas

El mesilato de TAS-115 experimenta varias reacciones químicas, principalmente relacionadas con su interacción con las quinasas diana. El compuesto inhibe la autofosforilación de MET, el receptor del factor de crecimiento endotelial vascular, el receptor del factor estimulante de colonias 1 y el receptor del factor de crecimiento derivado de plaquetas de forma competitiva con la adenosina trifosfato . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ensayos de quinasa y ensayos basados en células para evaluar los efectos inhibitorios del compuesto. Los principales productos formados a partir de estas reacciones son las formas fosforiladas de las quinasas diana, que son inhibidas por el mesilato de TAS-115 .

Aplicaciones Científicas De Investigación

El mesilato de TAS-115 tiene varias aplicaciones de investigación científica, particularmente en los campos de la oncología y la inmunología. Ha mostrado una actividad antitumoral prometedora en estudios preclínicos y clínicos, especialmente contra tumores que albergan anormalidades de MET, osteosarcoma y tumores metastásicos óseos . El compuesto también modula el microentorno inmunitario del tumor, promoviendo la inmunidad antitumoral y mejorando la eficacia de la terapia con anticuerpos anti-PD-1 . Además, el mesilato de TAS-115 se utiliza en investigación para investigar los mecanismos de inhibición de la quinasa y el desarrollo de terapias contra el cáncer dirigidas .

Mecanismo De Acción

El mesilato de TAS-115 ejerce sus efectos inhibiendo la autofosforilación de varias quinasas clave, incluyendo MET, el receptor del factor de crecimiento endotelial vascular, el receptor del factor estimulante de colonias 1 y el receptor del factor de crecimiento derivado de plaquetas . Esta inhibición interrumpe las vías de señalización involucradas en el crecimiento tumoral, la angiogénesis y la modulación inmunitaria. Los objetivos moleculares y las vías del compuesto incluyen la vía de señalización de MET, que es crucial para la proliferación y supervivencia celular, y la vía del receptor del factor de crecimiento endotelial vascular, que es esencial para la angiogénesis .

Comparación Con Compuestos Similares

Table 1: Kinase Inhibition Profiles and Potency

Key Insights :

- TAS-115’s triple inhibition of VEGFRs, MET, and FMS distinguishes it from single-target agents like Bozitinib and broader inhibitors like Cabozantinib.

- FMS inhibition enables suppression of osteoclast differentiation, critical for bone metastasis control, a feature absent in most comparators .

Preclinical Efficacy

Table 2: In Vivo Antitumor and Bone-Modulating Activity

Key Insights :

Table 3: Adverse Event Profiles

| Adverse Event | This compound (650 mg/day) | Cabozantinib | Sunitinib |

|---|---|---|---|

| Neutropenia | 45% | Not observed | 15% |

| Diarrhea | 20% | 57% | 25% |

| Thrombocytopenia | 30% | Not observed | 20% |

| Fatigue | 25% | 55% | 40% |

Key Insights :

- TAS-115’s hematologic toxicity (neutropenia, thrombocytopenia) is unique among comparators, likely due to PDGFR/FMS inhibition .

- Lower gastrointestinal toxicity (diarrhea: 20% vs. 57% in Cabozantinib) enhances tolerability for long-term use .

Pharmacokinetic and Dosing Advantages

- Dose Flexibility : TAS-115’s short half-life and lack of accumulation allow intermittent dosing (5-on/2-off), improving recovery from toxicities vs. continuous dosing in Cabozantinib .

- Food Interaction: No significant food effect (AUC ratio: 0.812 fed/fasted), unlike Vandetanib, which requires fasting .

Actividad Biológica

TAS-115 mesylate, also known as Pamufetinib, is a novel multikinase inhibitor primarily targeting the MET proto-oncogene, vascular endothelial growth factor receptor (VEGFR), and colony-stimulating factor 1 receptor (CSF1R). This compound is currently under investigation for its potential therapeutic applications in various cancers, including osteosarcoma and castration-resistant prostate cancer (CRPC). The following sections provide a detailed examination of its biological activity, including relevant case studies and research findings.

TAS-115 exerts its biological effects primarily through the inhibition of multiple receptor tyrosine kinases involved in tumor growth and metastasis. Key mechanisms include:

- Inhibition of PDGFRα/AXL/FLT-3 Signaling : TAS-115 has been shown to suppress the phosphorylation of these receptors, leading to reduced tumor proliferation and metastasis in preclinical models of osteosarcoma .

- VEGFR and MET Inhibition : By targeting VEGFR and MET, TAS-115 disrupts angiogenesis and cellular signaling pathways critical for tumor survival and growth .

Antitumor Effects

- Osteosarcoma Models : In studies using the LM8 osteosarcoma cell line, TAS-115 demonstrated significant antitumor activity by inhibiting tumor growth and lung metastasis. Treatment with doses ranging from 50 to 200 mg/kg resulted in decreased tumor volume and increased G0/G1 phase cell cycle arrest without inducing apoptosis .

- Prostate Cancer : In a Phase II clinical trial involving CRPC patients with bone metastases, TAS-115 was administered in combination with abiraterone and prednisone. The study reported varying degrees of response based on dosage, with notable improvements in bone scan index (BSI) response rates observed at specific dose levels .

Summary of Findings

Case Study 1: Osteosarcoma

In a mouse model of highly metastatic osteosarcoma, TAS-115 was administered orally at doses of 50 or 200 mg/kg. Results indicated a significant reduction in both subcutaneous tumor growth and lung metastasis. Histological analysis revealed extensive necrosis within tumors treated with TAS-115 compared to controls, indicating effective anti-tumor activity .

Case Study 2: Castration-Resistant Prostate Cancer

A multi-arm study evaluated the efficacy of TAS-115 in CRPC patients. The study highlighted that patients receiving higher doses (400 mg/day) exhibited a BSI response rate of 25%, while those on lower doses showed no significant improvement. Adverse effects were manageable, with hypophosphatemia being the most common Grade ≥ 3 reaction .

Safety Profile

The safety profile of TAS-115 has been assessed in various studies. Common adverse effects include:

- Hypophosphatemia : Reported in approximately 20.8% of patients treated for CRPC.

- Anemia : Observed in 23.1% of patients receiving higher doses .

Overall, TAS-115 has demonstrated a favorable tolerability profile, which is crucial for long-term treatment strategies.

Q & A

Q. What is the molecular mechanism of TAS-115 mesylate in targeting oncogenic pathways?

this compound acts as a multi-kinase inhibitor, competitively binding to ATP pockets to block autophosphorylation of MET, VEGFR2, FMS, PDGFR, and other tyrosine kinases. Its IC50 values for rVEGFR2 and rMET are 30 nM and 32 nM, respectively, with inhibitory activity across 53 kinases at <1 μM . Preclinical studies show suppression of downstream signaling pathways (e.g., AKT, ERK1/2) and inhibition of angiogenesis and osteoclast differentiation .

Q. How do preclinical models demonstrate TAS-115's efficacy in bone metastasis?

In murine bone disease models, TAS-115 suppressed tumor-induced osteolysis by inhibiting RANKL- and M-CSF-driven osteoclast differentiation (IC50: 0.012 μM for FMS phosphorylation in THP-1 cells). It outperformed cabozantinib in reducing osteoclast numbers and bone destruction, likely due to its triple blockade of VEGFRs/MET/FMS . Tumor-bearing mice treated with TAS-115 (6 weeks, serum-saturating doses) showed prolonged survival and tumor regression without toxicity .

Q. What key pharmacokinetic (PK) parameters influence TAS-115 dosing in clinical trials?

TAS-115 exhibits rapid absorption with moderate dose-dependent exposure increases and no significant accumulation. The half-life is short (~3–6 hours), supporting a 5-days-on/2-days-off regimen to mitigate toxicity. Food intake reduces Cmax by ~45% but does not significantly alter AUC, suggesting flexible administration . The maximum tolerated dose (MTD) for the granule formulation was 650 mg/day, though tablet formulations showed absorption saturation at 1200 mg without reaching MTD .

Advanced Research Questions

Q. What methodologies are used to assess TAS-115's impact on osteoclast differentiation?

Researchers employ in vitro assays using RANKL and M-CSF to stimulate osteoclast precursors (e.g., mouse bone marrow-derived macrophages). TAS-115's inhibition is quantified via tartrate-resistant acid phosphatase (TRAP) staining and phospho-FMS/phospho-MET Western blotting. In vivo, micro-CT and histomorphometry evaluate bone resorption in xenograft models (e.g., A549-Luc-BM1 cells in mice) .

Q. How can researchers address contradictory pharmacokinetic findings between TAS-115 formulations?

Discrepancies in MTD determination (e.g., tablet vs. granule formulations) require comparative PK studies under standardized conditions. Dose-normalized AUC and Cmax analyses, coupled with formulation-specific bioavailability assessments, clarify absorption saturation thresholds. Preclinical dog models and human trials using granule formulations identified 650 mg/day as MTD, emphasizing the need for formulation optimization in early-phase trials .

Q. What strategies optimize TAS-115 combination therapies to overcome drug resistance?

Co-administration with EGFR inhibitors (e.g., erlotinib) reverses HGF-induced resistance in PC-9 and HCC827 cell lines. Synergy is evaluated via proliferation assays and phospho-signaling analysis (e.g., p-MET, p-ERK). In vivo, sequential dosing (TAS-115 followed by cytotoxic agents like SN-38 or gemcitabine) enhances efficacy in resistant models .

Q. How is the recommended phase II dose (RP2D) determined for TAS-115?

RP2D is derived from MTD, safety, and PK/PD data. In phase I trials, 650 mg/day (5-on/2-off) was selected despite dose-limiting toxicities (neutropenia, thrombocytopenia) due to manageable reversibility with dose interruptions. Pharmacodynamic markers (e.g., serum VEGF levels, bone scan index) correlated with tumor response, supporting this regimen for osteosarcoma and CRPC cohorts .

Q. What experimental designs mitigate toxicity in TAS-115 clinical trials?

Adaptive 3+3 dose-escalation designs with predefined rest periods (e.g., 2-day interruptions) improve recovery from TRAEs. Safety monitoring focuses on hematologic (neutropenia, anemia) and metabolic (hypophosphatemia) adverse events. Dose reductions (55% incidence) and PK-guided titration balance efficacy and tolerability .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting efficacy data from TAS-115 monotherapy trials?

While RECIST criteria showed stable disease (50%) but no partial/complete responses in osteosarcoma trials, bone-specific efficacy (e.g., reduced BONENAVI® bone scan index) and prolonged progression-free survival (42% at 4 months) highlight compartment-specific activity. Subgroup analyses by metastasis site and biomarker profiling (e.g., MET amplification) stratify responders .

Q. What statistical approaches validate TAS-115's kinase inhibition specificity?

Kinase selectivity panels (192-kinase assay) and computational docking models identify off-target effects. IC50 ratios for primary targets (VEGFR2/MET) versus bystander kinases (e.g., c-Kit, Src) confirm specificity. In vivo, phospho-kinase arrays in tumor lysates correlate target inhibition with antitumor activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.